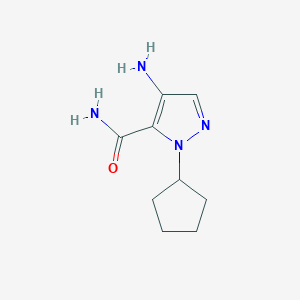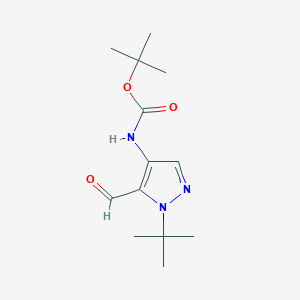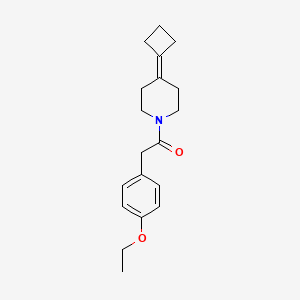
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as ABT-089, is a drug that was developed as a potential treatment for cognitive disorders such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). It is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes such as learning and memory.
Mecanismo De Acción
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone acts as a partial agonist of the α4β2 nAChR, which is involved in the release of neurotransmitters such as dopamine and acetylcholine. By binding to this receptor, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can enhance the release of these neurotransmitters, leading to improved cognitive function.
Biochemical and Physiological Effects:
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has been shown to improve cognitive function in animal models of Alzheimer's disease and ADHD, as well as in humans. It has also been shown to enhance working memory and attention in healthy individuals. However, its effects on other physiological systems are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has several advantages for use in lab experiments, including its selectivity for the α4β2 nAChR and its ability to improve cognitive function. However, its potential side effects and long-term effects on cognitive function are not well understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
1. Investigating the long-term effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone on cognitive function
2. Developing more selective agonists of the α4β2 nAChR for use in cognitive disorders
3. Studying the effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone on other physiological systems
4. Investigating the potential use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone in other cognitive disorders, such as schizophrenia and traumatic brain injury.
Métodos De Síntesis
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can be synthesized using a multi-step process that involves the reaction of piperidine with cyclobutanone, followed by the addition of 4-ethoxybenzaldehyde and subsequent reduction of the resulting imine.
Aplicaciones Científicas De Investigación
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has been extensively studied for its potential therapeutic applications in cognitive disorders. Preclinical studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and ADHD. Clinical trials in humans have also demonstrated its efficacy in improving cognitive performance, although further research is needed to determine its safety and long-term effects.
Propiedades
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-2-22-18-8-6-15(7-9-18)14-19(21)20-12-10-17(11-13-20)16-4-3-5-16/h6-9H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTRWYUFDMRWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

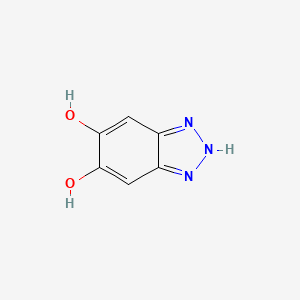
![N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2444014.png)
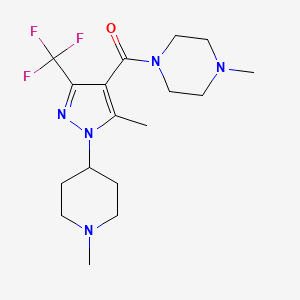
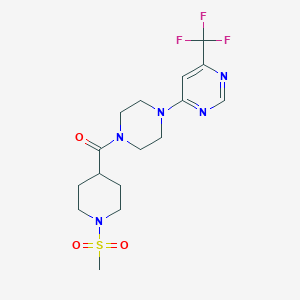
![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444020.png)
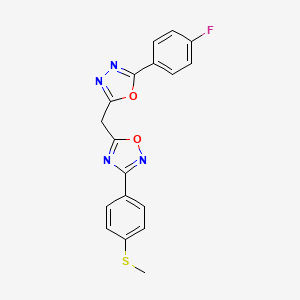
![Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate](/img/structure/B2444022.png)


